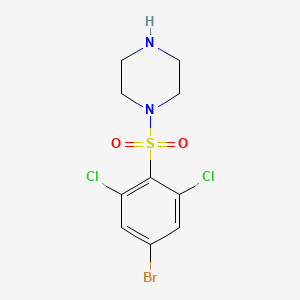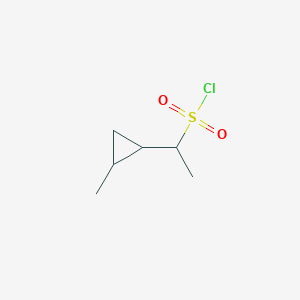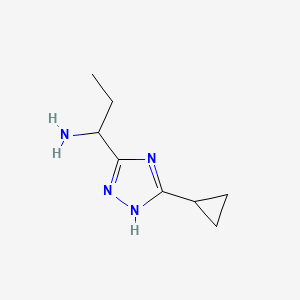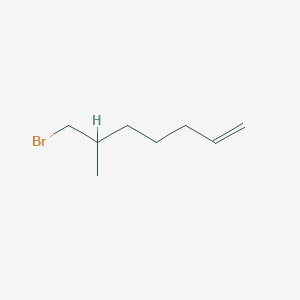
4-Ethyl-2-(iodomethyl)-4-methyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-(iodomethyl)-4-methyloxolane is an organic compound belonging to the class of oxolanes It features a five-membered ring with oxygen and carbon atoms, and is substituted with ethyl, iodomethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(iodomethyl)-4-methyloxolane typically involves the iodination of a precursor oxolane compound. One common method includes the reaction of 4-ethyl-4-methyloxolane with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodomethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 4-Ethyl-2-(iodomethyl)-4-methyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted oxolanes.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form oxolane derivatives with higher oxidation states.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted oxolanes with various functional groups depending on the nucleophile used.
- Oxidized derivatives with additional oxygen-containing groups.
- Reduced methyl derivatives.
科学的研究の応用
4-Ethyl-2-(iodomethyl)-4-methyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Ethyl-2-(iodomethyl)-4-methyloxolane depends on its specific application. In chemical reactions, the iodomethyl group acts as a reactive site for nucleophilic substitution, enabling the formation of various derivatives. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
類似化合物との比較
4-Methyl-2-(iodomethyl)oxolane: Lacks the ethyl group, making it less sterically hindered.
4-Ethyl-2-(bromomethyl)-4-methyloxolane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
4-Ethyl-2-(chloromethyl)-4-methyloxolane: Contains a chlorine atom, which is less reactive than iodine.
Uniqueness: 4-Ethyl-2-(iodomethyl)-4-methyloxolane is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromine or chlorine analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
特性
分子式 |
C8H15IO |
|---|---|
分子量 |
254.11 g/mol |
IUPAC名 |
4-ethyl-2-(iodomethyl)-4-methyloxolane |
InChI |
InChI=1S/C8H15IO/c1-3-8(2)4-7(5-9)10-6-8/h7H,3-6H2,1-2H3 |
InChIキー |
BHOSXHAANRVBRI-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(OC1)CI)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13184326.png)
![3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13184331.png)

![2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13184345.png)



![4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13184365.png)



![2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13184397.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13184404.png)
